molecular formula C25H26O5 B1255159 Shamixanthone CAS No. 35660-46-9

Shamixanthone

Cat. No. B1255159
CAS RN: 35660-46-9
M. Wt: 406.5 g/mol
InChI Key: MXGMZMKTWCNKRS-OPAMFIHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shamixanthone is a pyranoxanthene that is 2,3-dihydropyrano[3,2-a]xanthen-12(1H)-one bearing hydroxy substituents at positions 1 and 11 as well as a prop-1-en-2-yl group at position 2, a methyl substituent at position 5 and a 3,3-dimethylallyl group at position 8. A secondary metabolite produced by Aspergillus nidulans. It has a role as a metabolite. It is a member of phenols, a cyclic ketone and a pyranoxanthene.

Scientific Research Applications

Cytotoxic Activity

Shamixanthone, isolated from the fungus Emericella variecolor, has demonstrated cytotoxic activity against various human tumor cell lines, including gastric carcinoma, colon carcinoma, and breast carcinoma. It's been compared with chemotherapeutic substances like doxorubicin hydrochloride, showing moderate activities selectively against certain cancer types (Pornpakakul et al., 2006).

Biosynthetic Pathways

Genetic and biosynthetic studies in Aspergillus nidulans reveal pathways leading to shamixanthone, proposing a process from anthraquinone emodin to shamixanthone. This insight helps understand the genetic basis of xanthone biosynthesis, crucial for biotechnological applications (Simpson, 2012).

Antimicrobial and Antiproliferative Effects

A marine-derived strain of Emericella variecolor produced shamixanthone, which showed antimicrobial activity. Additionally, in the NCI's 60-cell panel, certain derivatives of shamixanthone exhibited increased potency against renal, CNS, and breast cancer cell lines (Malmstrøm et al., 2002).

Lipid-Lowering Effects

A study on sponge-associated Emericella variecolor fungus found that a derivative of shamixanthone, pre-shamixanthone, significantly inhibited lipid accumulation in HepG2 cells, reducing total cholesterol and triglycerides. This suggests potential applications in treating lipid-related disorders (Wu et al., 2015).

Antifungal and Antimycobacterial Activities

Another study from the fungus Emericella rugulosa showed that compounds related to shamixanthone had antimalarial, antimycobacterial activities, and cytotoxicity against cancer cell lines. This indicates a broader scope of bioactivity for shamixanthone and its analogues (Moosophon et al., 2009).

Calmodulin Inhibitory Effects

Shamixanthone, isolated from an Emericella strain, inhibited the activation of calmodulin-sensitive cAMP phosphodiesterase. Its effect was comparable to chlorpromazine, a known CaM inhibitor, suggesting potential therapeutic applications in calcium signaling-related disorders (Figueroa et al., 2009).

properties

CAS RN

35660-46-9

Product Name

Shamixanthone

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(1R,2S)-1,11-dihydroxy-5-methyl-8-(3-methylbut-2-enyl)-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-12-one

InChI

InChI=1S/C25H26O5/c1-12(2)6-7-15-8-9-17(26)19-23(28)20-18(30-25(15)19)10-14(5)24-21(20)22(27)16(11-29-24)13(3)4/h6,8-10,16,22,26-27H,3,7,11H2,1-2,4-5H3/t16-,22-/m1/s1

InChI Key

MXGMZMKTWCNKRS-OPAMFIHVSA-N

Isomeric SMILES

CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O

SMILES

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O

Canonical SMILES

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC=C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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